(R)-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is a fluorinated amino acid derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid typically involves the introduction of trifluoromethyl groups into an amino acid backbone. One common method is the use of trifluoromethylation reactions, which can be achieved through various reagents and catalysts. For example, the use of trifluoromethyl iodide (CF3I) in the presence of a base can introduce the trifluoromethyl group into the desired position .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of environmentally friendly reagents and catalysts is also a consideration in industrial settings to minimize waste and reduce costs .
Analyse Chemischer Reaktionen
Types of Reactions
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing carboxylic acids to alcohols.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts .
Biology and Medicine
In biology and medicine, this compound is studied for its potential as a pharmaceutical intermediate. The trifluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates, making it a valuable component in drug design .
Industry
In the industrial sector, ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is used in the production of agrochemicals and specialty chemicals. Its unique properties can improve the performance and efficacy of these products .
Wirkmechanismus
The mechanism of action of ®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid involves its interaction with specific molecular targets. The trifluoromethyl groups can influence the compound’s binding affinity and selectivity towards enzymes and receptors. This can modulate various biochemical pathways, leading to the desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid with similar trifluoromethyl groups.
Trifluoroacetic acid: Another trifluoromethyl-containing compound with different chemical properties.
Uniqueness
®-2-Amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid is unique due to its combination of an amino acid backbone with multiple trifluoromethyl groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C5H5F6NO2 |
---|---|
Molekulargewicht |
225.09 g/mol |
IUPAC-Name |
(2R)-2-amino-4,4,4-trifluoro-3-(trifluoromethyl)butanoic acid |
InChI |
InChI=1S/C5H5F6NO2/c6-4(7,8)2(5(9,10)11)1(12)3(13)14/h1-2H,12H2,(H,13,14)/t1-/m1/s1 |
InChI-Schlüssel |
KRNSHCKTGFAMPQ-PVQJCKRUSA-N |
Isomerische SMILES |
[C@@H](C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Kanonische SMILES |
C(C(C(F)(F)F)C(F)(F)F)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.